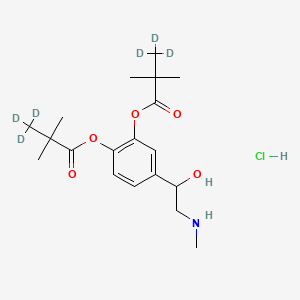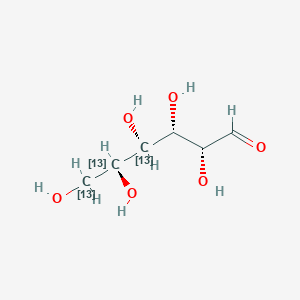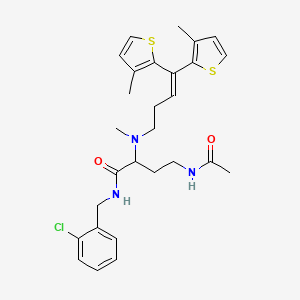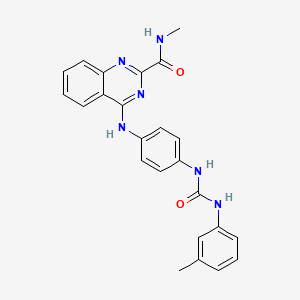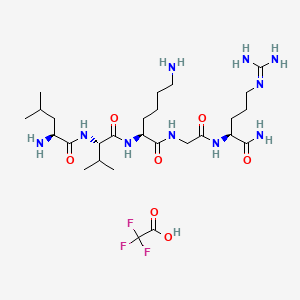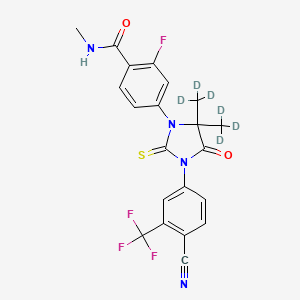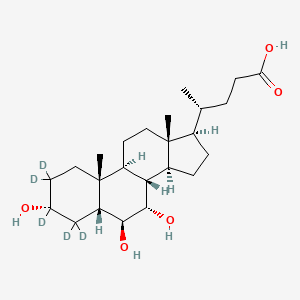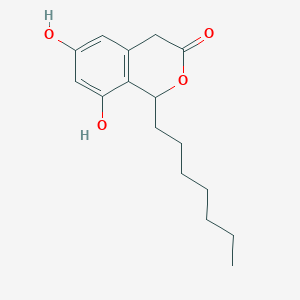
cytosporone C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
作用机制
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
相似化合物的比较
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
属性
分子式 |
C16H22O4 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC 名称 |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
InChI 键 |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
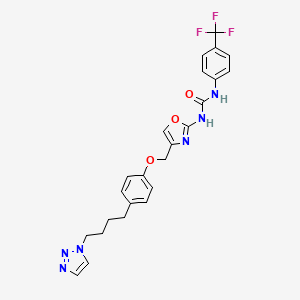
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
